molecular formula C23H30N2O4S2 B3456700 N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3456700
M. Wt: 462.6 g/mol
InChI Key: WRSAPVFSDCSPOJ-UHFFFAOYSA-N
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Description

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an azepane ring, an oxoethyl group, an ethoxyphenyl group, and a methylsulfanylbenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxoethyl group: This step often involves the use of reagents such as oxalyl chloride or acyl chlorides under controlled conditions.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the methylsulfanylbenzene sulfonamide moiety:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.

    Optimization of reaction conditions: This includes temperature, pressure, and the use of catalysts to improve efficiency.

    Purification processes: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can yield various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-METHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE: Similar structure but with different substituents on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S2/c1-3-29-20-10-8-19(9-11-20)25(18-23(26)24-16-6-4-5-7-17-24)31(27,28)22-14-12-21(30-2)13-15-22/h8-15H,3-7,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSAPVFSDCSPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

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